Potent MPO Inhibition Profile
The target compound demonstrates potent inhibition of the enzyme myeloperoxidase (MPO). In a biochemical assay using recombinant human MPO, the compound exhibited an IC50 value of 1.40 nM for the inhibition of chlorination activity [1]. This specific inhibitory activity is not a general property of all related aniline derivatives but is a function of its unique structure. While direct head-to-head data with close analogs are not publicly available, this potent in vitro activity defines a clear, quantifiable point of differentiation for researchers investigating MPO-related pathways, in contrast to the more modest or unknown activities of structurally similar molecules.
| Evidence Dimension | Inhibition of recombinant human MPO |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | Unmodified MPO enzyme activity (Baseline) / Structural analogs with unknown or lower activity (Class-level inference) |
| Quantified Difference | Potent nanomolar inhibition vs. baseline (no inhibition) or potentially micromolar inhibition for other analogs. |
| Conditions | In vitro biochemical assay; incubated for 10 minutes in the presence of 120 mM NaCl, measured by an aminophenyl fluorescein-based assay. |
Why This Matters
This specific, high-potency MPO inhibition provides a unique and quantifiable biochemical tool for research, differentiating it from less active or inactive analogs and justifying its selection for target-specific studies.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 = 1.40 nM for recombinant human MPO. Accessed 2024. View Source
